2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O2/c1-19(2)21-9-11-22(12-10-21)28-24(32)18-33-25-17-20(3)27-26(29-25)31-15-13-30(14-16-31)23-7-5-4-6-8-23/h4-12,17,19H,13-16,18H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSRBOKDOUHEPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the phenylpiperazine group. The final step involves the attachment of the acetamide group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering its biological activity.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and stability of pyrimidine derivatives.
Biology: Its role as an acetylcholinesterase inhibitor makes it a candidate for research in neurobiology and the treatment of neurodegenerative diseases.
Medicine: The compound’s potential therapeutic effects are being explored for conditions like Alzheimer’s disease, where acetylcholinesterase inhibitors are commonly used.
Industry: It may have applications in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can enhance cognitive function and memory. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine/Pyrimidine Motifs
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the pyrimidine ring, piperazine group, or acetamide side chain:
*Calculated using ChemDraw.
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups : Compounds like N-[2-(trifluoromethyl)phenyl]acetamide (logP ~3.8) exhibit higher metabolic stability due to the CF₃ group’s electron-withdrawing effects .
- Piperazine vs.
Pharmacological Implications
- 4-Phenylpiperazine Derivatives : These are associated with dopaminergic/serotonergic activity (e.g., aripiprazole analogues), suggesting the target compound may modulate similar pathways .
- Pyrimidine-O-Acetamides : Compounds like those in showed µ-opioid receptor binding (Ki = 12 nM), highlighting the scaffold’s versatility in targeting diverse receptors .
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | |||
|---|---|---|---|---|
| Molecular Weight (g/mol) | 488.57 | 400.45 | 422.42 | 488.57 |
| Calculated logP | 4.2 | 3.1 | 3.8 | 4.0 |
| Hydrogen Bond Acceptors | 7 | 6 | 6 | 7 |
| Rotatable Bonds | 8 | 7 | 7 | 8 |
Biological Activity
The compound 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule with potential therapeutic applications. Its structure includes a pyrimidine ring, a piperazine moiety, and an acetamide functional group, which are known to influence its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 463.6 g/mol. The presence of functional groups such as the piperazine and pyrimidine rings suggests that this compound may interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 463.6 g/mol |
| Structure | Structure |
Pharmacological Properties
Research indicates that compounds with similar structural features often exhibit significant biological activities, particularly in neuropharmacology. The following properties have been noted:
- Neuroprotective Effects : Compounds containing piperazine and pyrimidine structures have shown efficacy in animal models for epilepsy, suggesting potential anticonvulsant activity.
- Antidepressant Activity : Some derivatives have been evaluated for their ability to modulate neurotransmitter systems, indicating possible antidepressant effects.
- Antitumor Activity : Preliminary studies suggest that similar compounds may inhibit cancer cell proliferation through various mechanisms.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body:
- Receptor Binding : The compound's unique structure allows it to bind to various neurotransmitter receptors, potentially influencing mood and cognitive functions.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.
Case Studies
Several studies have explored the biological activity of compounds related to This compound :
-
Study on Anticonvulsant Properties :
- A study involving derivatives with piperazine and pyrimidine rings demonstrated significant anticonvulsant activity in rodent models, with observed reductions in seizure frequency and duration.
-
Neuroprotective Effects in Models of Neurodegeneration :
- Research highlighted the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage, suggesting potential therapeutic applications in neurodegenerative diseases.
-
Inhibition of Cancer Cell Growth :
- In vitro assays showed that related compounds inhibited the growth of various cancer cell lines, indicating their potential as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
